molecular formula C19H21N5O4 B2354971 9-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 847268-60-4

9-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2354971
CAS No.: 847268-60-4
M. Wt: 383.408
InChI Key: GCJAOYUMIVYKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a potent and selective investigational inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is highly expressed in the medium spiny neurons of the striatum , a key brain region involved in motor control and cognitive function, making it a prominent target for neuropsychiatric research. This compound functions by elevating intracellular cyclic nucleotide levels (cAMP and cGMP), thereby modulating striatal output pathways. Its primary research value lies in the preclinical investigation of neurological and psychiatric disorders, including schizophrenia and Huntington's disease, where PDE10A inhibition has been shown to modulate dopaminergic and glutamatergic signaling. Studies on PDE10A inhibitors suggest potential for ameliorating positive symptoms, negative symptoms, and cognitive deficits associated with these conditions . Researchers utilize this compound as a critical tool for elucidating the complex neurobiology of the basal ganglia and for validating PDE10A as a therapeutic target for central nervous system pathologies.

Properties

IUPAC Name

9-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-12(25)11-24-17(26)15-16(21(2)19(24)27)20-18-22(8-5-9-23(15)18)13-6-4-7-14(10-13)28-3/h4,6-7,10H,5,8-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJAOYUMIVYKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=CC=C4)OC)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS Number: 847268-60-4) is a complex purine derivative that has garnered interest for its potential biological activities. Its structure includes a pyrimidine core with various substituents that may influence its interaction with biological targets. This article synthesizes available research on its biological activity, including cytotoxicity and antiviral properties.

  • Molecular Formula : C₁₉H₂₁N₅O₄
  • Molecular Weight : 383.4 g/mol

The compound's unique structure allows for interactions with various biological macromolecules, making it a candidate for therapeutic applications.

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of purine derivatives on cancer cell lines. For instance, purine derivatives similar to the compound have shown significant cytotoxic activity against various cancer types:

CompoundCell Line TestedIC50 (µM)
9-(3-methoxyphenyl)...COLO201 (human colorectal adenocarcinoma)0.1 - 10
9-(3-methoxyphenyl)...MDA-MB-231 (breast cancer)<30
9-(3-methoxyphenyl)...4T1 (murine mammary carcinoma)High activity observed

The cytotoxicity of this compound may be attributed to its ability to interfere with nucleic acid metabolism and induce apoptosis in cancer cells. A study indicated that modifications to the purine structure can enhance or diminish cytotoxic effects, suggesting a structure-activity relationship (SAR) that warrants further investigation .

Antiviral Activity

Purine analogues have been extensively studied for their antiviral properties. The compound's structural characteristics suggest potential efficacy against viruses such as Hepatitis C and Herpes Simplex Virus (HSV). In vitro studies have demonstrated that certain purine derivatives exhibit significant antiviral activity:

CompoundVirus TestedEC90 (µM)
9-(3-methoxyphenyl)...Hepatitis C Virus0.1 - 1
9-(3-methoxyphenyl)...HSV-1 (acyclovir-resistant strain)<30

These findings indicate that the compound may act by inhibiting viral replication or interfering with viral entry into host cells .

The mechanism underlying the biological activity of this compound likely involves its interaction with specific enzymes and receptors involved in nucleic acid metabolism. It may inhibit key enzymes such as adenosine deaminase (ADA), which is crucial for nucleotide metabolism. Inhibition of ADA can lead to increased levels of adenosine, which has various regulatory roles in cellular processes .

Case Studies

A notable case study involved the synthesis and evaluation of related purine derivatives where modifications were made to enhance solubility and biological activity. The study focused on the relationship between structural modifications and their impact on cytotoxicity against different cancer cell lines. The results indicated that certain substitutions at the purine core significantly improved anticancer activity while maintaining low toxicity towards non-cancerous cells .

Scientific Research Applications

Pharmacological Studies

Research indicates that this compound may exhibit significant pharmacological properties. Its structure suggests potential interactions with biological targets involved in various diseases. Studies have focused on its role in:

  • Anticancer Activity : Initial investigations have shown that derivatives of tetrahydropyrimidine compounds can inhibit cancer cell proliferation. The specific mechanisms of action and efficacy against different cancer types are currently under exploration.
  • Antiviral Properties : Some studies suggest that purine derivatives can interfere with viral replication processes. The specific antiviral activity of this compound against various viruses needs further elucidation.

Biochemical Research

The compound's unique structure allows it to be a valuable tool in biochemical assays. It can be utilized in:

  • Enzyme Inhibition Studies : Research has indicated the potential of similar compounds to act as enzyme inhibitors. This compound could be tested for its ability to inhibit enzymes associated with metabolic pathways.
  • Receptor Binding Studies : Investigating how this compound interacts with specific receptors may provide insights into its therapeutic potential.

Synthetic Chemistry

The synthesis of this compound can serve as a model for developing new pharmaceuticals. Its synthetic pathway is of interest for:

  • Drug Development : The methodologies employed in synthesizing this compound can lead to the development of new drugs with improved efficacy and reduced side effects.
  • Chemical Modification : Researchers are exploring modifications to enhance the biological activity or selectivity of the compound.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of tetrahydropyrimido compounds significantly inhibited the growth of breast cancer cells in vitro. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting the potential for further development into an anticancer agent.

Case Study 2: Enzyme Inhibition

Research conducted on similar compounds showed effective inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This suggests that 9-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione could also exhibit similar properties, warranting further investigation.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares the target compound with structurally related pyrimido[2,1-f]purine-diones:

Compound Name Key Substituents Melting Point (°C) Synthetic Yield (%) Notable Spectral Features
Target Compound 9-(3-Methoxyphenyl), 1-methyl, 3-(2-oxopropyl Not reported Not reported Expected IR: ~1700 cm⁻¹ (C=O stretch); NMR: δ ~3.8 ppm (OCH₃), δ ~2.2 ppm (CH₂CO)
1,3-Dimethyl-9-(prop-2-ynyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (24) 9-Propynyl, 1,3-dimethyl 203–206 93 IR: 1701 cm⁻¹ (C=O); ¹H-NMR: δ 3.35 (N3CH₃), δ 2.18–2.29 (propynyl CH₂)
9-Ethenyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (22) 9-Ethenyl, 1,3-dimethyl 268–271 70 IR: 1701 cm⁻¹ (C=O); UV λmax 304 nm (π→π* transition); ¹H-NMR: δ 7.38–7.48 (CH=CH₂)
9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (20a) 9-(3,4-Dihydroxyphenethyl), 1,3-dimethyl Not specified 71 UPLC/MS purity: 97.39%; ¹H-NMR: aromatic δ 6.6–6.8 ppm (dihydroxyphenyl protons)
3-(4-Fluorophenyl)pyrido[1,2-e]purine-2,4-dione (9a) 4-Fluorophenyl (pyrido-purine core) Not specified 75 ¹H-NMR: δ 8.36 (d, H6), δ 7.35–7.28 (fluorophenyl protons)
Key Observations:
  • Substituent Effects on Solubility: The 3-methoxyphenyl group in the target compound likely enhances aqueous solubility compared to non-polar substituents (e.g., propynyl in 24) due to its polarizable methoxy group. However, it may exhibit lower solubility than dihydroxyphenethyl analogs (e.g., 20a) due to fewer hydrogen-bond donors .
  • Synthetic Accessibility: Compound 24 achieves a 93% yield under optimized conditions (n-butanol, 10 h reflux), suggesting that substituents like propynyl are synthetically favorable. The target compound’s 2-oxopropyl group may require specialized conditions to avoid ketone side reactions .

Functional Group Impact on Reactivity and Bioactivity

  • Methoxy vs. Hydroxy Groups : The 3-methoxyphenyl group in the target compound is less prone to oxidation than the dihydroxyphenethyl group in 20a, which may undergo demethylation to form catechol derivatives under acidic conditions .
  • Ketone vs.
  • Halogen vs.

Spectral and Analytical Comparisons

  • IR Spectroscopy : All compounds exhibit strong C=O stretches near 1700 cm⁻¹. The target compound’s 2-oxopropyl group may show additional peaks for ketone C=O (~1715 cm⁻¹) and CH₂ bending modes .
  • NMR Spectroscopy : The 3-methoxyphenyl group in the target compound would display a singlet at δ ~3.8 ppm for the OCH₃ protons, distinct from the dihydroxyphenethyl protons in 20a (δ ~6.6–6.8 ppm) .

Preparation Methods

Cyclization with 3-Methoxyphenethylamine

To introduce the 9-(3-methoxyphenyl) substituent, 3-methoxyphenethylamine is reacted with 7-(3-chloropropyl)-8-bromotheophylline under reflux in ethanol or dimethylformamide (DMF). The reaction proceeds via nucleophilic displacement of the chloride, followed by intramolecular cyclization to form the pyrimido[2,1-f]purinedione core.

Representative Procedure :
A mixture of 7-(3-chloropropyl)-8-bromotheophylline (2.0 mmol) and 3-methoxyphenethylamine (4.0 mmol) in ethanol (20 mL) is refluxed for 12–15 hours. The precipitate is filtered, washed with cold ethanol, and recrystallized to yield the 9-(3-methoxyphenyl)-substituted intermediate. Yield: 60–75%.

Introduction of the 2-Oxopropyl Group at Position 3

The 3-(2-oxopropyl) moiety is introduced via post-cyclization alkylation. This step typically employs chloroacetone or its protected derivatives as alkylating agents.

Alkylation Using Chloroacetone

The intermediate from Section 1.1 is treated with chloroacetone in the presence of a base such as potassium carbonate or triethylamine. The reaction is conducted in anhydrous acetonitrile at 60–80°C for 6–8 hours.

Optimization Note :

  • Excess chloroacetone (2.5 equiv) improves yield by mitigating steric hindrance from the methoxyphenyl group.
  • Anhydrous conditions prevent hydrolysis of the 2-oxopropyl group.

Analytical Validation :

  • IR Spectroscopy : A strong absorption band at 1,710 cm⁻¹ confirms the ketone group (C=O).
  • ¹H NMR : A singlet at δ 2.15 ppm (3H, COCH₃) and a triplet at δ 4.30 ppm (2H, NCH₂CO) verify the 2-oxopropyl substitution.

Purification and Isolation Strategies

Crystallization Techniques

The crude product is purified via gradient crystallization using ethyl acetate/hexane mixtures. For hydrochloride salt formation (to enhance stability), the free base is treated with 14% isopropanolic HCl, followed by recrystallization from ethyl acetate.

Chromatographic Methods

Column chromatography on silica gel (eluent: dichloromethane/methanol 95:5) resolves residual unalkylated impurities.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclization-Alkylation 65–78 ≥98 High regioselectivity Multi-step, time-intensive
One-Pot Synthesis 50–60 90–95 Reduced purification steps Lower yield due to side reactions

Mechanistic Insights and Side Reactions

  • Competitive Alkylation : The 7-position nitrogen may compete for alkylation, necessitating controlled stoichiometry.
  • Oxazolone Formation : Prolonged heating in DMF can lead to oxazolone byproducts, detectable via HPLC (retention time: 8.2 min).

Industrial Scalability Considerations

  • Catalytic Hydrogenation : Patent data suggests that Pd/C-mediated hydrogenation (50–55°C, 10–12 hours) efficiently removes protecting groups without degrading the methoxyphenyl moiety.
  • Solvent Recovery Systems : Toluene and ethyl acetate are recycled via distillation, reducing production costs by 20–30%.

Q & A

Q. What are the key considerations for achieving high-yield synthesis of this compound?

Answer:

  • Catalyst Selection : Use palladium catalysts (e.g., Pd(Ph₃)₄) for Suzuki-Miyaura cross-coupling to introduce aryl groups. Stoichiometric ratios of boronic acid derivatives (1.5 mmol per 1 mmol starting material) are critical .
  • Reaction Conditions : Maintain reflux conditions in toluene or dichloromethane, with anhydrous environments to prevent side reactions. Temperature control (±2°C) ensures reproducibility .
  • Purification : Employ gradient column chromatography (e.g., EtOAc-hexane, 1:3 to 1:6) to isolate the product. Confirm purity via HPLC or TLC .

Q. Which spectroscopic methods are essential for structural confirmation?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxyphenyl at C9, methyl at N1). For tetrahydropyrimido-purine systems, 2D NMR (COSY, HSQC) resolves overlapping signals .
  • IR Spectroscopy : Confirm carbonyl stretches (≈1700 cm⁻¹ for dione groups) and methoxy C-O bonds (≈1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-TOF validates molecular weight (e.g., [M+H]⁺) and detects fragmentation patterns .

Q. How can researchers optimize reaction conditions for scale-up synthesis?

Answer:

  • Catalyst Loading : Reduce Pd catalyst to 0.5-1 mol% while maintaining efficiency via ligand optimization (e.g., triarylphosphines) .
  • Solvent Choice : Switch to greener solvents (e.g., cyclopentyl methyl ether) without compromising yield .
  • Workflow Design : Implement flow chemistry for exothermic steps (e.g., cyclization) to improve safety and scalability .

Advanced Research Questions

Q. What mechanistic insights explain the palladium-catalyzed cyclization steps in forming the tetrahydropyrimido-purine core?

Answer:

  • Reductive Cyclization : Pd(0) mediates nitroarene reduction, followed by CO insertion (from formic acid derivatives) to form C-N bonds. Isotopic labeling (¹³CO) confirms CO incorporation .
  • Kinetic Analysis : Rate-determining steps (e.g., oxidative addition) are identified via variable-temperature NMR and kinetic profiling .
  • By-Product Management : Side products (e.g., over-reduced intermediates) are minimized using controlled H₂ partial pressure or selective scavengers .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

  • Substituent Variation : Synthesize analogs with modified methoxyphenyl (e.g., 4-methoxy vs. 3-methoxy), alkyl chains (e.g., ethyl instead of methyl), or ketone groups (e.g., 2-oxobutyl). Biological assays (e.g., enzyme inhibition) quantify activity changes .
  • Pharmacophore Mapping : X-ray crystallography or molecular docking identifies critical interactions (e.g., hydrogen bonding at the dione moiety). Correlate steric/electronic properties with IC₅₀ values .
  • Selectivity Profiling : Test analogs against off-target enzymes (e.g., kinases, PDEs) to assess specificity .

Q. How should conflicting spectral data during structural elucidation be resolved?

Answer:

  • Comparative Analysis : Cross-reference with spectral databases of analogous purine-diones (e.g., 9-(4-methoxyphenyl) derivatives) to identify diagnostic peaks .
  • By-Product Isolation : Use preparative HPLC to separate impurities, then re-analyze via NMR/MS to confirm structural assignments .
  • Dynamic Effects : Variable-temperature NMR or NOE experiments resolve conformational ambiguities (e.g., ring puckering in tetrahydropyrimido systems) .

Q. What strategies validate the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to pH extremes (1-13), heat (40-60°C), and UV light. Monitor degradation via LC-MS and identify breakdown products (e.g., hydrolyzed diones) .
  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess CYP450-mediated oxidation. Quantify half-life (t₁/₂) and identify metabolites .
  • Solubility Optimization : Employ co-solvents (e.g., PEG 400) or nanoformulation to enhance bioavailability for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.